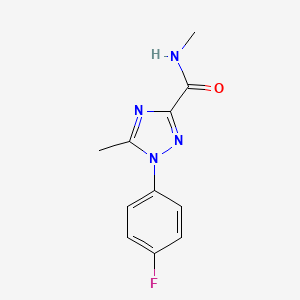
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the benzofuran class. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. FUB-AMB has gained popularity in recent years due to its potential therapeutic applications and its use as a recreational drug.
Mecanismo De Acción
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide exerts its effects through the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite regulation, and immune response. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide binds to these receptors and modulates their activity, leading to the observed effects.
Biochemical and Physiological Effects:
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, leading to its euphoric and psychoactive effects. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide also has analgesic effects, which are mediated through the activation of the CB1 receptors. Additionally, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, which are mediated through the activation of the CB2 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has several limitations as well. It has a high affinity for the CB1 receptor, which can lead to unwanted psychoactive effects. Additionally, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the research on 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to determine the optimal dosage and administration route for 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, as well as its long-term effects. Additionally, more research is needed to understand the mechanism of action of 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide and its interactions with other drugs and compounds.
Métodos De Síntesis
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide is synthesized through a multistep process that involves the reaction of 5-fluoro-1-indanone with 3,3-dimethylbutyryl chloride, followed by the reaction with 2-aminobenzofuran. The final product is purified through chromatography and characterized through various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in preclinical studies. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(14)13-2/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGPRVUGMSYTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)

![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)


![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)